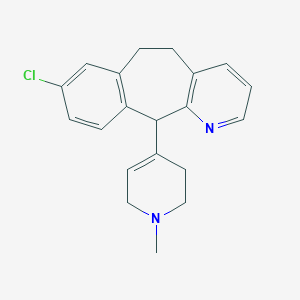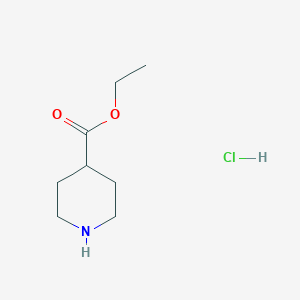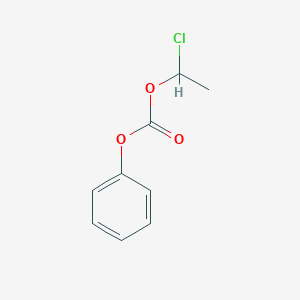
1-Chloroethyl phenyl carbonate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 1-Chloroethyl phenyl carbonate involves various strategies, including chlorodemetalation, reactions with chloroformiates, and transesterification processes. For instance, a series of 1-phenyl-1-chalcogeno-4-methyl-4-chloro-1lambda5,4-phosphastanninanes were synthesized by chlorodemetalation of tetraorganotin derivatives with Me2SnCl2 . Phenyl(1,1-dichloroethyl)mercury, which shares a similar halomethyl-metal structure, was prepared using 1,1-dichloroethyllithium . Additionally, a trichloroethyl carbonate prodrug ester of acetaminophen was created by reacting acetaminophen with trichloroethyl chloroformate . Furthermore, polycarbonate synthesis involved the self-polycondensation of a bis(2,2,2-trichloroethyl) carbonate derivative .
Molecular Structure Analysis
The molecular structures of related compounds have been elucidated using various techniques, including X-ray analysis and gas-phase electron diffraction (GED), complemented by theoretical calculations. For example, the molecular structures of 1-phenyl-1-chalcogeno-4-methyl-4-chloro-1lambda5,4-phosphastanninanes were determined by X-ray analysis, revealing pentacoordination at the tin and different conformations of the ligand polyhedron . The structure and conformation of 2-chloro-1-phenylethanone were determined by GED, indicating a mixture of syn and gauche conformers with respect to the C-Cl and carbonyl bond .
Chemical Reactions Analysis
The chemical reactivity of halomethyl-metal compounds and carbonates has been studied, showing a variety of reactions. Phenyl(1,1-dichloroethyl)mercury, for example, was evaluated as a CH3CCl transfer agent, but its principal mode of reaction involved elimination of hydrogen chloride . The trichloroethyl carbonate prodrug ester of acetaminophen undergoes base-catalyzed hydrolysis, with a half-life in water solution of about 7 hours . Coordination polymers constructed from a multidentate carboxylic acid ligand with a tertiary amine were found to catalyze the synthesis of chloropropene carbonate from CO2 under atmospheric pressure .
Physical and Chemical Properties Analysis
The physical properties of these compounds vary, with some being crystalline solids with limited solubility in water . Pharmacological studies have shown that trichloroethyl carbonate and trichloroethanol are about equipotent in decreasing spontaneous motor activity in mice after oral administration . The solubility and stability of these compounds are important factors in their potential use in dosage forms such as tablets and capsules .
Applications De Recherche Scientifique
Chemical Research and Mountaineering Analogies
G. Wittig, in his work, discusses the parallels between chemical research and mountaineering, emphasizing the importance of determination and perseverance. Although not directly focused on 1-Chloroethyl phenyl carbonate, this study highlights the broader context of chemical research, where new territory can lead to unexpected results, sometimes disappointing or delightful. This perspective is crucial in understanding the journey of scientific exploration in chemistry, including the study of specific compounds like 1-Chloroethyl phenyl carbonate (Wittig, 1980).
Synthesis and Reactions of Chloroethyl Thioglycosides
Černý, Trnka, and Buděšínský (1996) prepared chloroethyl 1-thio-β-D-glycopyranosides, demonstrating their hydrolysis in aqueous solutions. This research provides insights into the chemical properties and reactions of chloroethyl compounds, contributing to the broader understanding of 1-Chloroethyl phenyl carbonate's chemical behavior (Černý, Trnka, & Buděšínský, 1996).
Gas-Phase Pyrolysis of Esters
Amin and Taylor (1979) explored the gas-phase thermal decomposition of 1-arylethyl phenyl carbonates. Their findings on the kinetics and mechanisms of ester pyrolysis contribute to understanding the stability and reactivity of compounds like 1-Chloroethyl phenyl carbonate under various conditions (Amin & Taylor, 1979).
Synthesis and Characterization of Oxadiazole Scaffolds
Chennapragada and Palagummi (2018) conducted research on the synthesis of 1-phenyl-3(3,4,5-trimethoxyphenyl)-1H-pyrazole derivatives, exploring their medicinal potentials. This study highlights the chemical synthesis and potential applications of phenyl-based compounds, offering a context for the use of 1-Chloroethyl phenyl carbonate in the synthesis of novel compounds (Chennapragada & Palagummi, 2018).
Electrolyte Additives in Lithium-Ion Batteries
Petibon, Rotermund, and Dahn (2015) evaluated the impact of various phenyl carbonates, including methyl phenyl carbonate and ethyl phenyl carbonate, as electrolyte additives in lithium-ion batteries. Their research offers valuable insights into the use of phenyl carbonates in enhancing the performance and safety of lithium-ion batteries (Petibon, Rotermund, & Dahn, 2015).
Syntheses of Carbonates and Carbamates
Kryczka (2010) describes various methods for preparing carbonates and carbamates derived from phenyl and other groups. This research contributes to understanding the synthetic pathways and applications of compounds like 1-Chloroethyl phenyl carbonate in creating useful derivatives (Kryczka, 2010).
Propriétés
IUPAC Name |
1-chloroethyl phenyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-7(10)12-9(11)13-8-5-3-2-4-6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCSVIMOWLKELL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)OC1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543786 | |
| Record name | 1-Chloroethyl phenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloroethyl phenyl carbonate | |
CAS RN |
50972-20-8 | |
| Record name | Carbonic acid, 1-chloroethyl phenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50972-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloroethyl phenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



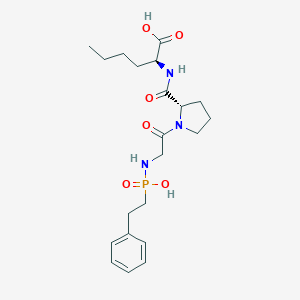
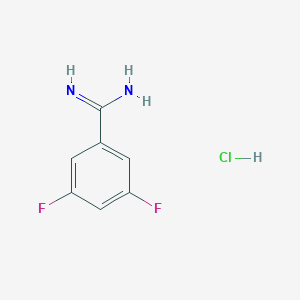
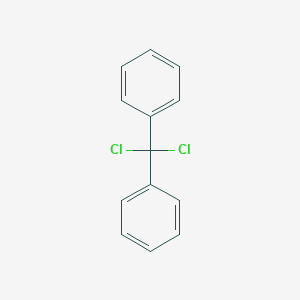
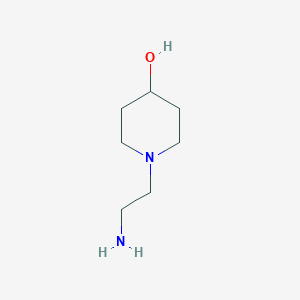
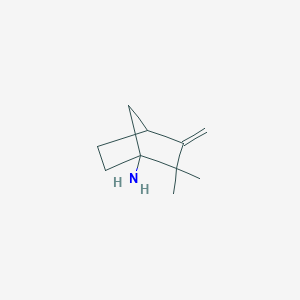
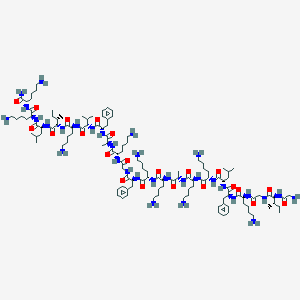
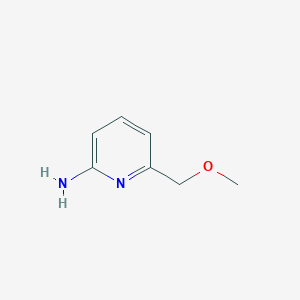

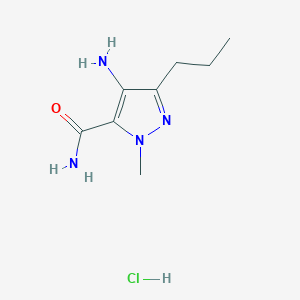
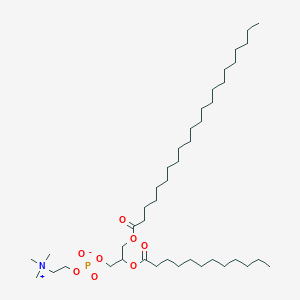
![3-Amino-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B138693.png)
![3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile](/img/structure/B138697.png)
